3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group attached to a benzamide structure, which is further modified by the inclusion of a cyclohexylmethyl group and an ethylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate in dry N,N-dimethylformamide. This reaction is carried out at 90°C for one hour . The resulting intermediate is then subjected to further reactions to introduce the cyclohexylmethyl group and complete the formation of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Coupling reactions often require palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(4-ethylpiperazin-1-yl)aniline: A structurally related compound with similar properties.
3-chloro-2-(4-ethylpiperazin-1-yl)aniline: Another similar compound used in various research applications.
Uniqueness
3-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C20H30ClN3O |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-chloro-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C20H30ClN3O/c1-2-23-11-13-24(14-12-23)20(9-4-3-5-10-20)16-22-19(25)17-7-6-8-18(21)15-17/h6-8,15H,2-5,9-14,16H2,1H3,(H,22,25) |
InChI Key |
BOUGYTCQCSRLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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